N-Methylpicolinium perchlorate
Overview
Description
N-Methylpicolinium perchlorate: is a quaternary ammonium salt derived from picoline, a methyl derivative of pyridine. This compound is known for its photochemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Scientific Research Applications
N-Methylpicolinium perchlorate has several scientific research applications, including:
Chemistry: Used as a photochemical reagent in the study of electron transfer processes and photorelease mechanisms.
Biology: Employed in the investigation of biological systems, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpicolinium perchlorate can be synthesized through the methylation of picoline followed by the addition of perchloric acid. The general synthetic route involves the following steps:
Methylation of Picoline: Picoline is reacted with a methylating agent such as methyl iodide or dimethyl sulfate to form N-methylpicoline.
Formation of Perchlorate Salt: The N-methylpicoline is then treated with perchloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: N-Methylpicolinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can undergo substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various anions like chloride, bromide, or nitrate can be introduced under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of N-methylpicolinium.
Reduction Products: Reduced forms of the original compound.
Substitution Products: N-methylpicolinium salts with different anions.
Mechanism of Action
The mechanism of action of N-methylpicolinium perchlorate involves its ability to participate in electron transfer reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in photochemical studies where light-induced electron transfer is crucial. The molecular targets and pathways involved include interactions with various enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
- N-Methyl-4-picolinium iodide
- N-Methyl-4-picolinium bromide
- N-Methyl-4-picolinium chloride
Comparison: N-Methylpicolinium perchlorate is unique due to its perchlorate anion, which imparts distinct photochemical properties compared to other N-methylpicolinium salts. The perchlorate ion enhances the compound’s ability to participate in electron transfer reactions, making it more effective in photochemical applications. Additionally, the perchlorate salt is more stable and less hygroscopic than its halide counterparts, providing advantages in storage and handling.
Properties
IUPAC Name |
1,2-dimethylpyridin-1-ium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClHO4/c1-7-5-3-4-6-8(7)2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELXXVNSHPBOY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16859-80-6 | |
Record name | N-Methylpicolinium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016859806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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